REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:10][N:9]=[C:8]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)[N:7]=1.[CH3:17][Si](C)(C)[N-][Si](C)(C)C.[Na+].IC>C1COCC1>[CH3:17][N:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:10][N:9]=[C:8]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)C1=NC(=NO1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.076 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
yellow solid
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at −70° C. for 30 min. and at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −70° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −70° C. for ½ hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The product was isolated by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=CC=C1)C1=NC(=NO1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |